Cas no 923225-18-7 (3-(Cyclopentanecarboxamido)propanoic acid)

3-(Cyclopentanecarboxamido)propanoic acid is a versatile carboxylic acid derivative featuring a cyclopentane carboxamide moiety linked to a propanoic acid chain. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its bifunctional structure, which allows for further derivatization at both the amide and carboxyl groups. Its cyclopentane ring contributes to conformational rigidity, potentially enhancing binding affinity in drug design applications. The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those targeting bioactive scaffolds. Its well-defined structure and reactivity make it suitable for controlled modifications in medicinal chemistry and materials science applications.
3-(Cyclopentanecarboxamido)propanoic acid structure
923225-18-7 structure
Product Name:3-(Cyclopentanecarboxamido)propanoic acid
CAS No:923225-18-7
MF:C9H15NO3
MW:185.220302820206
CID:3109545
PubChem ID:16228437
Update Time:2025-10-28

3-(Cyclopentanecarboxamido)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Cyclopentanecarboxamido)propanoic acid
    • EN300-37539
    • N-(Cyclopentylcarbonyl)-beta-alanine
    • YLB22518
    • 3-(cyclopentylformamido)propanoic acid
    • 923225-18-7
    • AKOS000126873
    • 3-[(cyclopentylcarbonyl)amino]propanoic acid
    • 3-(Cyclopentanecarboxamido)propanoicacid
    • Z85914439
    • 3-(cyclopentanecarbonylamino)propanoic Acid
    • CS-0247872
    • 894-711-0
    • SCHEMBL3199095
    • Inchi: 1S/C9H15NO3/c11-8(12)5-6-10-9(13)7-3-1-2-4-7/h7H,1-6H2,(H,10,13)(H,11,12)
    • InChI Key: CQVCSQWKPXBBHM-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCC1)NCCC(=O)O

Computed Properties

  • Exact Mass: 185.10519334Da
  • Monoisotopic Mass: 185.10519334Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 66.4Ų

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Additional information on 3-(Cyclopentanecarboxamido)propanoic acid

Introduction to 3-(Cyclopentanecarboxamido)propanoic acid (CAS No. 923225-18-7)

3-(Cyclopentanecarboxamido)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 923225-18-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a cyclopentanecarboxamide functional group attached to a propanoic acid backbone, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of bioactive molecules. Its molecular structure, characterized by a rigid cyclopentane ring linked to an amide moiety and a carboxylic acid terminus, positions it as a versatile building block for drug discovery and development programs.

The significance of 3-(Cyclopentanecarboxamido)propanoic acid lies in its potential applications across multiple domains of medicinal chemistry. The cyclopentanecarboxamide moiety, in particular, is known for its ability to modulate biological pathways by interacting with specific targets such as enzymes and receptors. This feature has made it a focal point in the design of novel therapeutic agents targeting neurological disorders, inflammatory conditions, and metabolic diseases. Recent advancements in computational chemistry and molecular modeling have further highlighted the structural advantages of this scaffold, enabling rational drug design approaches that leverage its inherent binding properties.

In the context of modern pharmaceutical research, 3-(Cyclopentanecarboxamido)propanoic acid (CAS No. 923225-18-7) has been explored as a key intermediate in the synthesis of small-molecule inhibitors and modulators. For instance, studies have demonstrated its utility in generating derivatives with enhanced binding affinity to protein targets involved in cancer progression. The cyclopentane ring provides steric hindrance that can optimize interactions with specific amino acid residues in protein active sites, while the amide and carboxylic acid groups offer opportunities for further functionalization through chemical modifications. Such attributes make this compound a promising candidate for structure-activity relationship (SAR) studies aimed at improving drug efficacy and selectivity.

Recent publications have underscored the role of 3-(Cyclopentanecarboxamido)propanoic acid in developing novel therapeutic strategies against neurodegenerative diseases. The rigid cyclopentane core mimics natural bioactive scaffolds found in biopeptides, which are known to interact with neurological receptors. By incorporating this motif into synthetic molecules, researchers aim to enhance oral bioavailability and metabolic stability while maintaining high target specificity. Preliminary in vitro studies have shown promising results regarding its potential to modulate neurotransmitter pathways, suggesting its relevance in addressing conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 3-(Cyclopentanecarboxamido)propanoic acid (CAS No. 923225-18-7) involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the formation of the amide bond between cyclopentanecarbonyl chloride and an amine derivative of propanoic acid, followed by purification steps such as recrystallization or column chromatography. Advances in green chemistry have also influenced synthetic methodologies, with researchers exploring catalytic processes that minimize waste and energy consumption. These innovations align with the broader industry trend toward sustainable pharmaceutical manufacturing practices.

The pharmacokinetic profile of derivatives derived from 3-(Cyclopentanecarboxamido)propanoic acid is another critical area of investigation. The cyclopentane ring contributes to lipophilicity, influencing absorption and distribution rates within the body. Meanwhile, the carboxylic acid group can participate in hydrogen bonding interactions with biological matrices, affecting solubility and excretion pathways. Understanding these properties is essential for optimizing drug formulations and ensuring therapeutic efficacy while minimizing side effects. Computational tools such as molecular dynamics simulations have been employed to predict how these structural features influence pharmacokinetic behavior.

In conclusion,3-(Cyclopentanecarboxamido)propanoic acid (CAS No. 923225-18-7) represents a significant advancement in medicinal chemistry due to its versatile structural framework and potential therapeutic applications. Its unique combination of functional groups makes it an attractive scaffold for designing novel bioactive molecules targeting various diseases. As research progresses, further exploration into its synthetic derivatives and biological interactions will likely uncover new opportunities for therapeutic intervention across multiple medical disciplines.

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